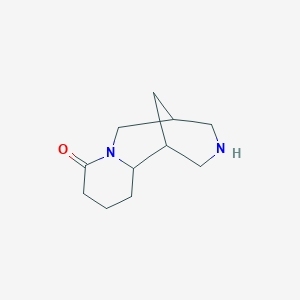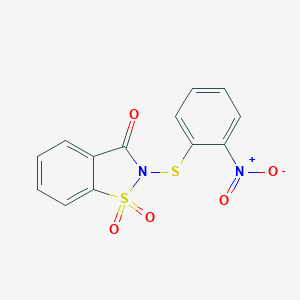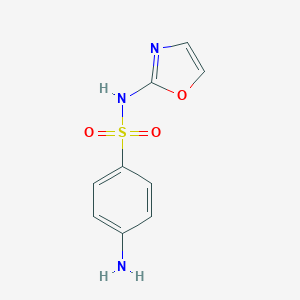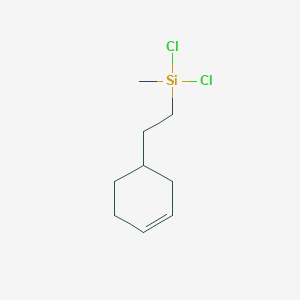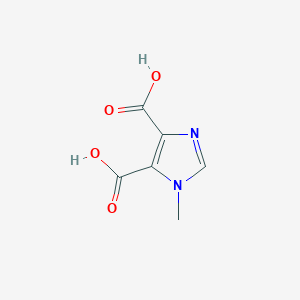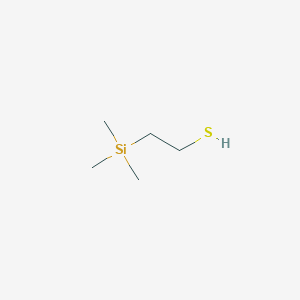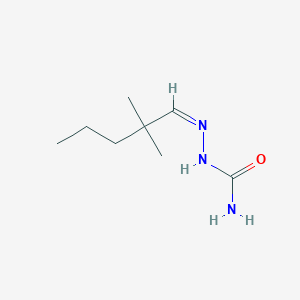
2,2-Dimethylvaleraldehyde semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylvaleraldehyde semicarbazone (DMVSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMVSC is a semicarbazone derivative of 2,2-dimethylvaleraldehyde, which is a branched-chain aldehyde that can be synthesized from 2-methylbutanal. DMVSC has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various research applications.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylvaleraldehyde semicarbazone is not fully understood, but it is believed to involve the formation of complexes with metal ions and the inhibition of enzymes involved in various biochemical pathways. 2,2-Dimethylvaleraldehyde semicarbazone has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
2,2-Dimethylvaleraldehyde semicarbazone has been shown to exhibit a range of biochemical and physiological effects, including the ability to scavenge free radicals and inhibit lipid peroxidation. 2,2-Dimethylvaleraldehyde semicarbazone has also been shown to exhibit antitumor activity in vitro and in vivo, as well as the ability to inhibit the formation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,2-Dimethylvaleraldehyde semicarbazone is its relatively low toxicity, which makes it a promising compound for use in various research applications. However, 2,2-Dimethylvaleraldehyde semicarbazone can be difficult to synthesize and purify, which may limit its widespread use in certain research areas.
Zukünftige Richtungen
There are several potential future directions for research on 2,2-Dimethylvaleraldehyde semicarbazone. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the investigation of the potential therapeutic effects of 2,2-Dimethylvaleraldehyde semicarbazone in various disease models, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-Dimethylvaleraldehyde semicarbazone and to identify potential molecular targets for its therapeutic effects.
Synthesemethoden
2,2-Dimethylvaleraldehyde semicarbazone can be synthesized through the reaction of 2,2-dimethylvaleraldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the semicarbazone derivative. The resulting product can be purified through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylvaleraldehyde semicarbazone has been used in a variety of scientific research applications, including as a reagent in the determination of aldehydes and ketones in biological samples. 2,2-Dimethylvaleraldehyde semicarbazone has also been used as a chelating agent for the determination of metal ions in environmental samples. Additionally, 2,2-Dimethylvaleraldehyde semicarbazone has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
16519-71-4 |
|---|---|
Produktname |
2,2-Dimethylvaleraldehyde semicarbazone |
Molekularformel |
C8H17N3O |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
[(Z)-2,2-dimethylpentylideneamino]urea |
InChI |
InChI=1S/C8H17N3O/c1-4-5-8(2,3)6-10-11-7(9)12/h6H,4-5H2,1-3H3,(H3,9,11,12)/b10-6- |
InChI-Schlüssel |
HOWLUCHINSUHTQ-POHAHGRESA-N |
Isomerische SMILES |
CCCC(C)(C)/C=N\NC(=O)N |
SMILES |
CCCC(C)(C)C=NNC(=O)N |
Kanonische SMILES |
CCCC(C)(C)C=NNC(=O)N |
Synonyme |
2,2-Dimethylvaleraldehyde semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



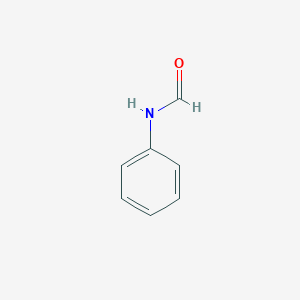
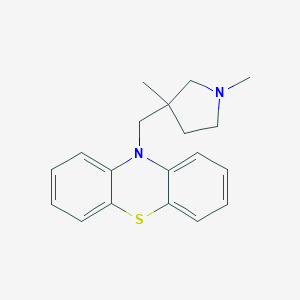
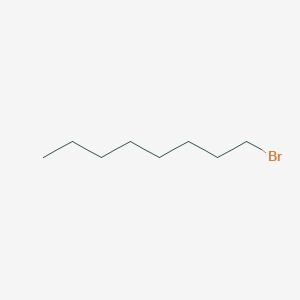
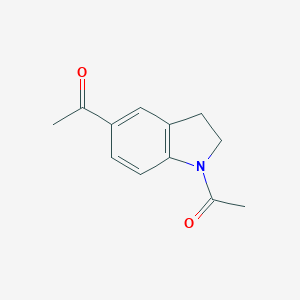
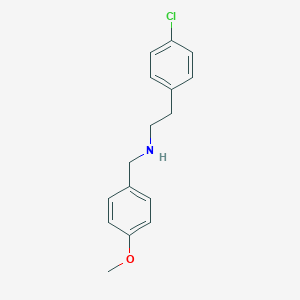
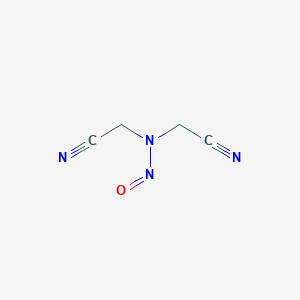
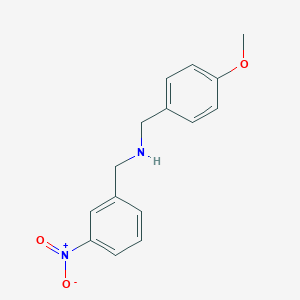
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
